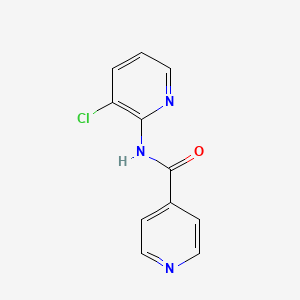![molecular formula C16H26BNO2 B6618755 dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine CAS No. 1613259-74-7](/img/structure/B6618755.png)
dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine, also known as DMTEPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. DMTEPA has a wide range of applications in both industrial and scientific research. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical processes. Additionally, it has been used to study the mechanism of action of certain proteins and enzymes, as well as to investigate the biochemical and physiological effects of certain drugs.
Mechanism of Action
The mechanism of action of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is not fully understood. It is believed to act as a catalyst in the synthesis of organic compounds and as a reagent in biochemical processes. Additionally, it is thought to interact with certain proteins and enzymes, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine are not fully understood. However, it has been used to study the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
Advantages and Limitations for Lab Experiments
The main advantage of using dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine in laboratory experiments is its low boiling point, which makes it easy to work with. Additionally, it is relatively inexpensive and easily available. However, it is volatile and has a low boiling point, which can make it difficult to store and handle. Additionally, it is toxic and should be handled with caution.
Future Directions
There are a number of potential future applications for dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine. It could be used in the synthesis of new polymers or pharmaceuticals, or as a reagent in biochemical processes. Additionally, it could be used to study the mechanism of action of certain proteins and enzymes, or to investigate the biochemical and physiological effects of certain drugs. Additionally, further research could be conducted to better understand the biochemical and physiological effects of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine.
Synthesis Methods
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is synthesized from the reaction of dimethylamine and tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl chloride. This reaction is typically performed in a solution of dimethylformamide (DMF) at room temperature. The reaction is exothermic and proceeds rapidly to completion. The product is a colorless, volatile liquid with a pleasant odor.
Scientific Research Applications
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in biochemical processes, and as a tool to study the mechanism of action of certain proteins and enzymes. Additionally, it has been used to investigate the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-7-13(8-10-14)11-12-18(5)6/h7-10H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLMSNNGGPBRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


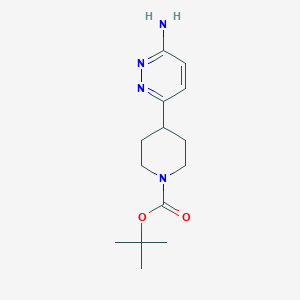

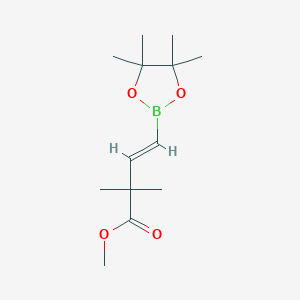
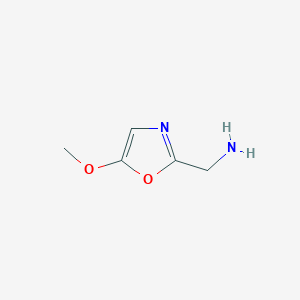






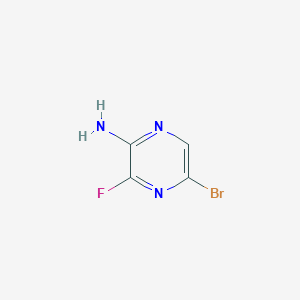
![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)
